K-Ras G12C-IN-2 -

K-Ras G12C-IN-2

Catalog Number: EVT-253757
CAS Number:
Molecular Formula: C21H27ClN4O3
Molecular Weight: 418.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-Ras G12C-IN-2 is a novel and irreversible inhibitor of mutant K-ras G12C.IC50 value:Target: K-ras G12C inhibitorFor more information, please see the following patent.Heterocyclic compounds as covalent inhibitors of G12C mutant K-Ras protein useful for treating cancers, and preparation thereofBy Ren, Pingda; Liu, Yi; Li, Liansheng; Feng, Jun; Wu, TaoFrom PCT Int. Appl. (2014), WO 2014152588 A1 20140925.
Overview

K-Ras G12C-IN-2 is a targeted therapeutic compound designed to inhibit the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The K-Ras protein plays a crucial role in cell signaling pathways that control cell growth and division. The G12C mutation results in a constitutively active form of K-Ras, making it a significant target for cancer therapy. K-Ras G12C-IN-2 is classified as a covalent inhibitor that selectively binds to the inactive state of the K-Ras G12C protein, thereby blocking its activity and disrupting downstream signaling pathways associated with tumor growth.

Source and Classification

K-Ras G12C-IN-2 is derived from research focused on developing inhibitors for the K-Ras G12C mutation. It falls under the category of small molecule inhibitors, specifically designed to target mutant forms of Ras proteins. These inhibitors are crucial in the ongoing battle against cancers driven by Ras mutations, which have historically been challenging to target therapeutically due to their structure and function.

Synthesis Analysis

Methods

The synthesis of K-Ras G12C-IN-2 involves several key steps that utilize organic synthesis techniques. The process typically begins with the preparation of key intermediates through various chemical reactions, including condensation and cyclization reactions.

Technical Details

  1. Starting Materials: The synthesis often starts with readily available chemical precursors that can be modified through functional group transformations.
  2. Reagents: Common reagents include acids, bases, and catalysts that facilitate the formation of desired bonds.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

K-Ras G12C-IN-2 features a unique molecular structure designed to fit into the switch II pocket of the K-Ras protein. This binding site is crucial for its inhibitory action.

Data

  • Molecular Formula: C₁₈H₁₉ClF₃N₅O₄
  • Molecular Weight: 433.82 g/mol
  • 3D Structure: The compound's three-dimensional conformation allows it to effectively interact with the target protein, stabilizing its inactive form.
Chemical Reactions Analysis

Reactions

K-Ras G12C-IN-2 undergoes specific chemical interactions upon binding to the K-Ras protein. The primary reaction involves the formation of a covalent bond between the inhibitor and a cysteine residue at position 12 of the K-Ras protein.

Technical Details

  1. Binding Mechanism: The inhibitor forms a covalent adduct with the thiol group of cysteine, which prevents nucleotide exchange and hydrolysis.
  2. Selectivity: The design ensures selectivity for the G12C mutant over wild-type K-Ras, minimizing off-target effects.
Mechanism of Action

Process

The mechanism of action for K-Ras G12C-IN-2 involves its selective binding to the inactive form of K-Ras G12C. This binding stabilizes the inactive conformation, preventing activation by guanine nucleotide exchange factors.

Data

  • Inhibition Constant (Ki): Studies indicate that K-Ras G12C-IN-2 exhibits low nanomolar affinity for its target.
  • Efficacy: In vitro studies demonstrate significant reductions in cell proliferation in K-Ras G12C mutant cell lines upon treatment with this compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with thiol groups, which is critical for its mechanism of action.
Applications

Scientific Uses

K-Ras G12C-IN-2 is primarily used in cancer research as a therapeutic agent targeting tumors with the K-Ras G12C mutation. Its development has opened avenues for personalized medicine approaches in oncology, allowing for more effective treatments tailored to specific genetic profiles in patients.

Introduction to KRAS G12C Mutations in Oncogenesis

KRAS as a Proto-Oncogene: Historical Context and Functional Significance

KRAS (Kirsten rat sarcoma viral oncogene homolog) ranks among the most frequently mutated oncogenes in human cancers. Discovered in 1982 as a human homolog of viral oncogenes, KRAS mutations drive tumorigenesis in multiple malignancies, including non-small cell lung cancer (NSCLC, 25–30% prevalence), colorectal cancer (CRC, ~35%), and pancreatic ductal adenocarcinoma (PDAC, ~95%) [3] [10]. As a small GTPase, KRAS cycles between active GTP-bound and inactive GDP-bound states, acting as a molecular switch for proliferation and survival signals. Mutations lock KRAS in a constitutively active GTP-bound conformation, perpetuating downstream oncogenic signaling [3] [9]. For decades, KRAS was deemed "undruggable" due to its smooth surface lacking traditional druggable pockets and picomolar affinity for GTP/GDP [3] [5].

Biochemical Role of KRAS in MAPK/ERK Signaling Pathways

KRAS regulates critical effector pathways:

  • RAF-MEK-ERK/MAPK pathway: KRAS-GTP recruits RAF kinases, triggering sequential phosphorylation of MEK and ERK, driving cell cycle progression.
  • PI3K-AKT-mTOR pathway: KRAS directly binds PI3K catalytic subunits, activating AKT/mTOR to suppress apoptosis and regulate metabolism [3] [9] [10].GTPase-activating proteins (GAPs, e.g., NF1) accelerate GTP hydrolysis to GDP, while guanine nucleotide exchange factors (GEFs, e.g., SOS1) promote GDP-to-GTP exchange. Oncogenic mutations impair GAP-mediated hydrolysis, stabilizing KRAS in its active state [5] [9].

KRAS G12C Mutation: Prevalence, Structural Implications, and Oncogenic Activation

The G12C mutation (glycine-to-cysteine substitution at codon 12) accounts for ~39% of KRAS mutations in NSCLC and 11–14% across all KRAS-driven cancers [2] [7] [10]. This mutation localizes to the phosphate-binding loop (P-loop) near KRAS’s nucleotide-binding site. Biochemically, G12C:

  • Reduces intrinsic GTP hydrolysis by sterically hindering the catalytic Arg-78 residue from GAPs.
  • Stabilizes the GTP-bound state, prolonging activation of downstream effectors like RAF and PI3K [3] [9].Unlike other KRAS mutants, G12C retains measurable intrinsic GTPase activity, enabling nucleotide cycling. This allows selective targeting of the GDP-bound state, a vulnerability exploited by covalent inhibitors [9].

Properties

Product Name

K-Ras G12C-IN-2

IUPAC Name

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

InChI

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2

InChI Key

LTHUJAPYGTUVMD-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O

Synonyms

1-(3-(4-(2-((4-chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetyl)piperazin-1-yl)azetidin-1-yl)prop-2-en-1-one

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.